molecular formula C25H45N3O10S B8253367 Biotin-PEG6-COOH

Biotin-PEG6-COOH

Cat. No. B8253367
M. Wt: 579.7 g/mol
InChI Key: GHYXJSUVAMFUEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG6-COOH is a useful research compound. Its molecular formula is C25H45N3O10S and its molecular weight is 579.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Biotin-PEG6-COOH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biotin-PEG6-COOH including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Single Molecule Recognition Force Microscopy : Biotin-PEG6-COOH has been utilized in atomic force microscopy (AFM) to detect receptor-ligand interactions at the single-molecule level. The flexibility provided by the PEG linker allows for free rotation of the biotin molecule, facilitating specific binding to avidin for precise measurement of binding forces (Riener et al., 2003).

  • Biosensing Applications : It has been used in the synthesis of ionic liquid self-assembled monolayers for binding streptavidin, which enhances biosensing and enzyme activity on gold surfaces. This application demonstrates its utility in constructing efficient biosensors (Ratel et al., 2013).

  • Biomolecule Conjugation : Biotin-PEG6-COOH has been synthesized for use in biotinylated polymers with side-chain aldehydes, serving as multifunctional scaffolds for biomolecule conjugation. This highlights its role in creating versatile biochemical tools (Alconcel et al., 2013).

  • Quantum Dot Functionalization : The compound is used in the synthesis of modular ligands for quantum dots, enhancing their water solubility and biocompatibility, thereby facilitating their use in biological studies and imaging (Susumu et al., 2007).

  • Microfluidic Bioassays : In the field of microfluidics, Biotin-PEG6-COOH coated microparticles are used for reducing nonspecific interactions, enhancing their performance in bioaffinity interactions and enzyme immobilization, crucial for high-efficiency bioassays (Kučerová et al., 2014).

  • Universal Probes in Biomarker Detection : It is instrumental in synthesizing universal probes for the simultaneous detection of nucleic acids and proteins from a single sample, crucial in biomarker detection and disease diagnosis (Scott et al., 2017).

  • Drug Delivery Systems Targeting Brain Glioma : Biotin-PEG6-COOH functionalized nanoparticles have been developed for targeted drug delivery to brain glioma, demonstrating its potential in therapeutic applications (Ren et al., 2010).

  • Surface Engineering for Biomimetic Applications : Its application in synthesizing degradable polymers like PLA-PEG-biotin showcases its utility in creating biomimetic surfaces for advanced biomedical research (Salem et al., 2001).

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H45N3O10S/c29-22(4-2-1-3-21-24-20(19-39-21)27-25(32)28-24)26-6-8-34-10-12-36-14-16-38-18-17-37-15-13-35-11-9-33-7-5-23(30)31/h20-21,24H,1-19H2,(H,26,29)(H,30,31)(H2,27,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYXJSUVAMFUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H45N3O10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biotin-PEG6-COOH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.